methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate
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Overview
Description
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate is a complex organic compound that features a thiophene ring fused with a cycloheptane ring, a cyano group, and a benzoate ester
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level. These could include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxylic acid with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Benzoate Esters: Compounds such as methyl 4-cyanobenzoate share structural similarities and are used in various chemical applications.
Uniqueness
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate is unique due to its fused ring system and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives and benzoate esters.
Properties
IUPAC Name |
methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-19(25)13-9-7-12(8-10-13)17(24)22-20(27)23-18-15(11-21)14-5-3-2-4-6-16(14)28-18/h7-10H,2-6H2,1H3,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBNKUURCSUUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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